(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
CAS No.: 103889-84-5
VCID: VC0009617
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
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Description | (R)-2-Amino-2-(2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by other names such as (R)-2-Methoxy-phenylglycine and (2R)-2-amino-2-(2-methoxyphenyl)acetic acid . This compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage . It is not meant for medical or consumer use and cannot be returned . The compound's structure includes a phenylglycine moiety with a methoxy group at the 2-position of the phenyl ring, and it is the R-enantiomer . The IUPAC name for this compound is (2R)-2-amino-2-(2-methoxyphenyl)acetic acid . Other identifiers include the Nikkaji Number J514.076E, and it has several synonyms supplied by depositors . It is worth noting that 2-Amino-2-(4-methoxyphenyl)acetic acid is a similar compound, differing only in the position of the methoxy group on the phenyl ring . As a research assistant, highlighting key projects and accomplishments, especially those demonstrating attention to detail such as data cleaning or managing large datasets, is crucial . Similarly, showcasing experience with quality control and maintaining accurate records is valued by employers . When preparing a resume, it should ideally be one page long for those with less than 10 years of experience, using a hybrid format to emphasize both experience and skills . Action verbs such as "Analyzed," "Collaborated," and "Conducted" are effective in describing responsibilities and achievements . |
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CAS No. | 103889-84-5 |
Product Name | (R)-2-Amino-2-(2-methoxyphenyl)acetic acid |
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | (2R)-2-amino-2-(2-methoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Standard InChIKey | DQSACLYOIBPCJU-MRVPVSSYSA-N |
SMILES | COC1=CC=CC=C1C(C(=O)O)N |
Canonical SMILES | COC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
PubChem Compound | 1515295 |
Last Modified | Sep 13 2023 |
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